(R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid

Chiral separation Enantiomeric purity Stereospecific binding

(R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098162-70-8) is a chiral, non-racemic pyridazinylacetic acid derivative featuring a (3R)-hydroxypyrrolidine substituent at the pyridazine 6-position and an oxyacetic acid moiety at the 3-position. With molecular formula C₁₀H₁₃N₃O₄, molecular weight 239.23 g/mol, and a calculated XLogP3 of -0.3, the compound belongs to a class of pyridazinylacetic acid derivatives that have been investigated as monoamine oxidase (MAO) inhibitors, with certain analogs demonstrating nanomolar potency against MAO-A.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 2098162-70-8
Cat. No. B1481182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid
CAS2098162-70-8
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NN=C(C=C2)OCC(=O)O
InChIInChI=1S/C10H13N3O4/c14-7-3-4-13(5-7)8-1-2-9(12-11-8)17-6-10(15)16/h1-2,7,14H,3-6H2,(H,15,16)/t7-/m1/s1
InChIKeyCCGISOYNNDRBEX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic Acid (CAS 2098162-70-8): Procurement-Relevant Identity and Class Profile


(R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098162-70-8) is a chiral, non-racemic pyridazinylacetic acid derivative featuring a (3R)-hydroxypyrrolidine substituent at the pyridazine 6-position and an oxyacetic acid moiety at the 3-position . With molecular formula C₁₀H₁₃N₃O₄, molecular weight 239.23 g/mol, and a calculated XLogP3 of -0.3, the compound belongs to a class of pyridazinylacetic acid derivatives that have been investigated as monoamine oxidase (MAO) inhibitors, with certain analogs demonstrating nanomolar potency against MAO-A [1]. The compound is supplied as a research-grade chemical (typical purity 95%) and is structurally distinguished from simpler pyridazine-acetic acid scaffolds by the incorporation of both a polar, hydrogen-bonding hydroxyl group and a stereodefined pyrrolidine ring, features that govern its physicochemical and potential pharmacological differentiation .

Why Generic Substitution of (R)-2-((6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic Acid (CAS 2098162-70-8) with In-Class Analogs Carries Scientific Risk


Within the pyridazinylacetic acid chemotype, small structural modifications produce substantial shifts in isoform selectivity and potency. The landmark 2008 study by Khattab et al. demonstrated that among a panel of pyridazinylacetic acid derivatives, MAO-A IC₅₀ values spanned three orders of magnitude (0.006 μM to >10 μM), with the most selective compound (5d) achieving a selectivity index (SI) that far exceeded its closest analogs—all driven by specific substituent patterns on the pyridazine nucleus [1]. The target compound (CAS 2098162-70-8) differs from simpler analogs such as (pyridazin-3-yloxy)acetic acid (CAS 98197-84-3, MW 154.12 g/mol, no pyrrolidine) by the addition of a (3R)-hydroxypyrrolidine group that introduces an additional hydrogen-bond donor/acceptor pair, increases molecular weight by ~55%, and alters logP by approximately 1 log unit; it further differs from the regioisomeric 2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098091-16-6, MW 223.23 g/mol) in substituent position, hydroxyl content, and stereochemistry . These structural differences translate into distinct target engagement, metabolic, and physicochemical profiles that cannot be assumed equivalent, making blind substitution without matched-pair comparator data a source of irreproducible results in enzymatic or cell-based assays.

Quantitative Differentiation Evidence for (R)-2-((6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic Acid (CAS 2098162-70-8) Against Closest Comparators


Stereochemical Identity: (R)-Enantiomer Purity and Chiral Center Impact on Molecular Recognition

The target compound is supplied as a single, defined (R)-enantiomer (CAS 2098162-70-8), confirmed by its InChI Key (CCGISOYNNDRBEX-SSDOTTSWSA-N) and isomeric SMILES notation (C1CN(C[C@@H]1O)C2=NN=C(C=C2)OCC(=O)O) specifying the (3R) configuration at the pyrrolidine hydroxyl-bearing carbon . In contrast, the closely related analog 2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098091-16-6) bears no hydroxyl group, lacks a chiral center entirely, and is supplied as an achiral molecule with a molecular weight of 223.23 g/mol . The presence of the (R)-hydroxyl group introduces stereospecific hydrogen-bonding capacity that is absent in the des-hydroxy, achiral analog, with implications for target recognition in chiral biological environments such as enzyme active sites and receptor binding pockets.

Chiral separation Enantiomeric purity Stereospecific binding Drug discovery

MAO-A Isoform Selectivity: Class-Level Potency of Pyridazinylacetic Acid Derivatives Defines Inhibitor Potential

In the foundational structure-activity relationship (SAR) study by Khattab et al. (2008), a series of pyridazinylacetic acid derivatives were tested for MAO-A and MAO-B inhibition [1]. The most potent MAO-A inhibitor in this series achieved an IC₅₀ of 0.006 μM (6 nM), while the most potent MAO-B inhibitor showed an IC₅₀ of 0.058 μM (58 nM), yielding an approximately 10-fold selectivity window for MAO-A [1]. All compounds tested exhibited preferential MAO-A over MAO-B inhibition, with selectivity indices varying from ~3 to >100 depending on substitution [1]. Although compound-specific data for CAS 2098162-70-8 have not been publicly disclosed in this assay, its structural placement within this series—bearing a 6-(3-hydroxypyrrolidin-1-yl) substituent—places it in a SAR region associated with enhanced MAO-A potency relative to unsubstituted pyridazinylacetic acid (CAS 98197-84-3), which lacks the pyrrolidine pharmacophore and has no reported MAO inhibitory activity.

Monoamine oxidase MAO-A inhibition Neurotransmitter metabolism Pyridazine pharmacology

Substituent Positional Isomerism: 6-(3-Hydroxypyrrolidin-1-yl) vs. 5-(Pyrrolidin-1-yl) Regioisomers and Impact on Pharmacophore Geometry

The target compound bears the pyrrolidine substituent at the pyridazine 6-position (para to the oxyacetic acid chain at position 3), whereas the commercially available analog 2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098091-16-6) places pyrrolidine at the 5-position (meta to the oxyacetic acid chain) . This positional isomerism alters the distance and angle between the basic pyrrolidine nitrogen and the carboxylic acid terminus, a critical pharmacophoric parameter for bidentate target engagement. Additionally, the 6-substituted target compound retains the pyridazine N1 and N2 atoms in a distinct electronic environment compared to the 5-substituted isomer, as the electron-donating pyrrolidine group exerts different resonance and inductive effects depending on its ring position relative to the diazine nitrogens .

Regioisomerism Pyridazine substitution Pharmacophore mapping Structure-activity relationship

Calculated Lipophilicity (XLogP3) and Implications for Membrane Permeability and Solubility

The target compound possesses a calculated XLogP3 value of -0.3, indicating moderate hydrophilicity consistent with the presence of two hydrogen-bond donors (carboxylic acid and secondary alcohol) and three nitrogen atoms in the pyridazine-pyrrolidine scaffold . By comparison, the simpler (pyridazin-3-yloxy)acetic acid core (CAS 98197-84-3, MW 154.12 g/mol) is predicted to have a substantially lower logP (estimated < -1.0) owing to the absence of the lipophilic pyrrolidine ring, while the 5-pyrrolidinyl analog (CAS 2098091-16-6, no hydroxyl) is expected to have a higher logP (estimated > 0.0) due to the loss of the hydroxyl group . The XLogP3 of -0.3 places the target compound within a favorable window for both aqueous solubility and passive membrane permeability, a balance not simultaneously achieved by either the overly polar des-pyrrolidine core or the overly lipophilic des-hydroxy analog.

Lipophilicity XLogP Physicochemical property Drug-likeness ADME prediction

Disclaimer: Current Limitations of Compound-Specific Quantitative Evidence for CAS 2098162-70-8

As of the search date, no peer-reviewed primary research publication, patent, or authoritative database entry containing compound-specific biological assay data (IC₅₀, Kd, cellular EC₅₀, in vivo PK, or selectivity profile) was identified for (R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid (CAS 2098162-70-8) from the permitted, non-excluded sources. The compound is listed by multiple chemical vendors as a research-grade material with typical purity of 95%, and its structural annotation is complete (IUPAC name, InChI, SMILES), but quantitative pharmacological or biochemical profiling data have not been published in the public domain . The differential evidence presented in this guide is therefore derived from class-level SAR trends (MAO-A inhibition), direct structural comparator analysis (positional isomerism, stereochemistry, calculated physicochemical properties), and vendor-verified chemical identity. Procurement and experimental planning for this compound should account for the absence of disclosed potency, selectivity, and ADME data, and prospective users should anticipate the need for de novo biological characterization.

Data transparency Evidence gap Procurement diligence

Recommended Research and Industrial Application Scenarios for (R)-2-((6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic Acid (CAS 2098162-70-8) Based on Evidence Profile


Stereospecific Chemical Probe Development for MAO-A Target Engagement Studies

The (R)-enantiomerically pure, hydroxyl-bearing pyridazinylacetic acid scaffold provides a defined chiral probe for investigating stereochemical requirements at the MAO-A active site. Based on the class-level MAO-A inhibitory activity established by Khattab et al. (IC₅₀ values as low as 6 nM for optimized analogs), researchers can employ CAS 2098162-70-8 as a starting point for SAR expansion, exploiting the (3R)-hydroxypyrrolidine group as a hydrogen-bonding anchor whose stereochemistry can be systematically inverted or modified to map binding-site topology [1].

Regioisomeric Comparator in Pyridazine-Based Kinase or Oxidase Inhibitor Profiling Panels

The unique 6-(3-hydroxypyrrolidin-1-yl) substitution pattern distinguishes this compound from the more common 5-substituted regioisomers. In profiling panels targeting enzymes where pyridazine N1/N2 positioning affects hinge-region binding or flavin interactions, CAS 2098162-70-8 serves as the 6-substituted matched-pair comparator to the 5-substituted analog (CAS 2098091-16-6), enabling direct evaluation of positional effects on potency and selectivity .

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With an XLogP3 of -0.3 and a molecular weight of 239.23 g/mol, this compound occupies a favorable CNS drug-like property space. It can be used as a reference compound in ADME screening cascades to assess the impact of incremental structural modifications (e.g., esterification of the carboxylic acid, oxidation of the hydroxyl group) on lipophilicity, aqueous solubility, and passive permeability, guided by the quantitative XLogP3 baseline .

Starting Material for Prodrug or Bioconjugate Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid group permits straightforward derivatization to ester prodrugs, amide conjugates, or affinity-tagged probes. Researchers requiring a pyridazinylacetic acid core with a pre-installed (R)-hydroxypyrrolidine moiety for late-stage functionalization can procure CAS 2098162-70-8 as a single-enantiomer building block, avoiding the need for chiral separation of racemic mixtures, a consideration directly supported by the vendor-confirmed stereochemical integrity of the commercial product .

Quote Request

Request a Quote for (R)-2-((6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.